molecular formula C10H18Cl2N2O B13049982 (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13049982
M. Wt: 253.17 g/mol
InChI Key: QOLYAYZXOZYLHQ-XRIOVQLTSA-N
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Description

(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and ethylenediamine.

    Condensation Reaction: The aldehyde group of 4-methoxy-2-methylbenzaldehyde reacts with ethylenediamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired diamine compound.

    Hydrochloride Salt Formation: The free base of the diamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with new functional groups replacing the amino groups.

Scientific Research Applications

(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.

Comparison with Similar Compounds

    (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: Lacks the methyl group on the phenyl ring.

    (1R)-1-(4-Methoxy-2-methylphenyl)propane-1,2-diamine: Contains a propane instead of an ethane moiety.

    (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diol: Contains hydroxyl groups instead of amino groups.

Uniqueness:

  • The presence of both methoxy and methyl groups on the phenyl ring, along with the ethane-1,2-diamine moiety, imparts unique chemical and biological properties to (1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

IUPAC Name

(1R)-1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-7-5-8(13-2)3-4-9(7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI Key

QOLYAYZXOZYLHQ-XRIOVQLTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H](CN)N.Cl.Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(CN)N.Cl.Cl

Origin of Product

United States

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